Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Overview
Description
Synthesis Analysis The synthesis of ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate and related compounds involves multiple steps, including reactions like the Friedel-Crafts reaction, bromination, and various catalytic processes to achieve the desired structural configurations. For example, synthesis routes have been developed for related compounds such as Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate through racemic synthesis, involving steps like ethoxylation, benzyloxy substitution, and hydrogenation to achieve high yields and enantiomeric excess (Cai Xiao & Xie Bing, 2006)(Cai Xiao & Xie Bing, 2006).
Scientific Research Applications
Studies on antihyperlipidemic agents include the synthesis and biological activities of Ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate (1), which shows significant hypolipidemic and hypoglycemic activity (Y. Kawamatsu et al., 1980).
Ethyl 2-(4-bromomethylphenyl)propionate, another key intermediate in Loxoprofen, was synthesized from toluene with a 70% yield, illustrating its importance in pharmaceutical synthesis (Shen Dong-sheng, 2005).
New 1H‐indole‐2,3‐dione 3‐thiosemicarbazones with 3‐sulfamoylphenyl moiety, related to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, have been identified as selective carbonic anhydrase inhibitors (Pınar Eraslan-Elma et al., 2022).
The compound was used in the phosphine-catalyzed [4+2] annulation synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, demonstrating its application in advanced organic synthesis (Kui Lu et al., 2009).
Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate(1) was synthesized through a racemic route with a high yield and ee value, further highlighting its role in synthesis processes (Cai Xiao, Xie Bing, 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEODUZMRVNUHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454393 | |
Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |
CAS RN |
374067-94-4 | |
Record name | Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374067-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.